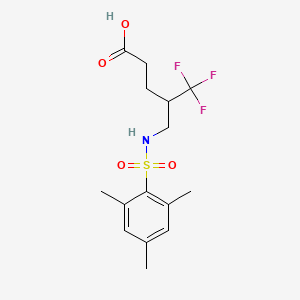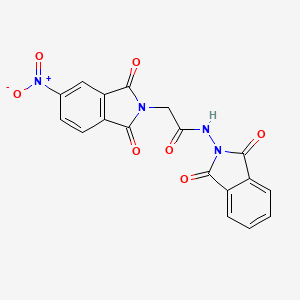![molecular formula C17H19IO3 B5108313 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is an organic compound that features a complex structure with multiple functional groups, including ether and iodide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene typically involves multiple steps. One common method starts with the preparation of 3-ethoxyphenol, which is then reacted with 1,2-dibromoethane to form 2-(3-ethoxyphenoxy)ethyl bromide. This intermediate is further reacted with 2-iodo-4-methylphenol under specific conditions to yield the final product .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of advanced purification techniques such as recrystallization and distillation to remove impurities and obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Aplicaciones Científicas De Investigación
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, depending on its structure and functional groups. The iodide group, in particular, can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparación Con Compuestos Similares
- 1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene
- 1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene
Uniqueness: 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO3/c1-3-19-14-5-4-6-15(12-14)20-9-10-21-17-8-7-13(2)11-16(17)18/h4-8,11-12H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWCPOOASFMWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)


![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)
![N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B5108295.png)

![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)



![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![2-[(3,4-DIMETHYLPHENYL)AMINO]-7-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE](/img/structure/B5108346.png)
![(2E)-1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B5108353.png)
